Vardenafil dihydrochloride
Overview
Description
Vardenafil dihydrochloride is a synthetic, highly selective, and potent inhibitor of phosphodiesterase-5 (PDE5) which competitively inhibits cyclic guanosine monophosphate (cGMP) hydrolysis, thus increasing cGMP levels . It is clinically approved for the treatment of erectile dysfunction in men .
Synthesis Analysis
Vardenafil dihydrochloride is synthesized through a process that includes chlorosulfonation reaction at the beginning and the dehydration-cyclisation reaction at a later stage . An improved method for Vardenafil dihydrochloride synthesis on a larger scale modifies the initial steps to accommodate industrial production constraints .Molecular Structure Analysis
The crystal and molecular structures of vardenafil dihydrochloride were determined by single-crystal X-ray diffraction . The molecular mass was observed at m/z=488.9 (molecular weight=488.2) and the fragmentation pattern was studied using ion trap mass spectrometry .Chemical Reactions Analysis
Vardenafil dihydrochloride is involved in various chemical reactions. For instance, it undergoes solar phototransformation . Also, it’s synthesized through a process that includes chlorosulfonation reaction at the beginning and the dehydration-cyclisation reaction at a later stage .Physical And Chemical Properties Analysis
Vardenafil dihydrochloride has a molecular formula of C23H34Cl2N6O4S and a molecular weight of 561.5 g/mol . It is a part of the class of drugs called PDE5 inhibitors .Scientific Research Applications
Pharmacological Properties and Synthesis
Vardenafil dihydrochloride, identified as a potent inhibitor of phosphodiesterase-5, plays a significant role in increasing levels of cyclic guanosine monophosphate (cGMP). It is known for its clinical application in treating erectile dysfunction, including in diabetic and post-prostatectomy patients. The synthesis methods and pharmacokinetic properties, such as rapid absorption, metabolism by CYP3A4, and excretion patterns, are crucial in understanding its efficacy. Notably, vardenafil exhibits an absolute bioavailability of 15% and a half-life of about 4-5 hours (Ashour, Rahman, & Kassem, 2014).
Analytical Detection in Herbal Products
Given the adulteration of herbal products with undeclared vardenafil and related analogues, a monoclonal antibody-based immunoassay has been developed for rapid screening. This method, utilizing indirect competitive enzyme-linked immunosorbent assay (ic-ELISA), demonstrates efficacy in detecting vardenafil with significant accuracy and reliability (Guo, Xu, Huang, He, & Liu, 2010).
Biochemical and Molecular Characterization
The synthesis and spectral characterization of vardenafil and its related substances have been extensively studied. This includes identifying and characterizing various impurities formed during the synthesis of vardenafil hydrochloride trihydrate. Such studies are integral for ensuring the purity and safety of the drug (Reddy, Rao, Reddy, Mukkanti, & Reddy, 2012).
Applications in Drug Delivery Systems
Innovative approaches have been explored to enhance the oral bioavailability of vardenafil. Studies involving the use of Polyamidoamine (PAMAM) dendrimers and lipid-polymer hybrid particles (lipomers) as release modulators have shown promising results. These systems aim to modify the drug release rate and improve oral bioavailability, addressing challenges like low aqueous solubility and first-pass metabolism (Tawfik, Tadros, & Mohamed, 2018); (Tawfik, Tadros, & Mohamed, 2019).
Exploring Additional Therapeutic Applications
Besides its primary use in erectile dysfunction, vardenafil has been investigated for other potential therapeutic applications. For instance, its role in hepatoprotection was explored in a study where vardenafil demonstrated protective effects against experimentally induced hepatitis in mice (Ahmed, Bakhashwain, Alsehemi, & El-Agamy, 2017). Additionally, the immunomodulatory activity of vardenafil on lung inflammation in cystic fibrosis mice was investigated, highlighting its potential beyond erectile dysfunction treatment (Lubamba, Huaux, Lebacq, Marbaix, Dhooghe, Panin, Wallemacq, & Leal, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.2ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHTGOGFDFCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vardenafil dihydrochloride | |
CAS RN |
224789-15-5 | |
Record name | Vardenafil dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224789155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VARDENAFIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O8R96XMH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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